tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is a bicyclic organic compound featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring and a 1-formylcyclopropyl substituent. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 g/mol, and it is registered under CAS 1071079-73-6 . The Boc group enhances solubility and stability, while the formylcyclopropyl moiety provides a reactive aldehyde site for further functionalization. This compound is primarily utilized as a versatile building block in pharmaceutical synthesis, particularly for constructing nitrogen-containing heterocycles in drug discovery pipelines .
Properties
IUPAC Name |
tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-13)12(8-14)4-5-12/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCWKYXRFPXGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Formylcyclopropyl Group: The formylcyclopropyl group can be introduced via a formylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the formyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: tert-Butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its azetidine ring is a common motif in pharmaceuticals due to its bioactivity and stability .
Industry: The compound finds applications in the development of new materials and agrochemicals. Its reactivity and structural features make it suitable for creating specialized compounds with desired properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The formyl group can undergo further chemical modifications, enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl azetidine carboxylate scaffold is widely modified to tune reactivity, stability, and biological activity. Below is a detailed comparison with key analogs:
Substituent Variations on the Azetidine Ring
Notes:
- The aminocyclopropyl analog (CAS 199.27*) may have a typographical error in the CAS field .
- Fluorinated derivatives (e.g., fluoromethyl) are valued for improving pharmacokinetic properties .
Functional Group Reactivity
- Formyl Group : The aldehyde in this compound enables Schiff base formation or reductive amination, making it ideal for bioconjugation .
- Amino Group: The 1-aminocyclopropyl analog (CAS 199.27) is reactive in peptide bond formation but requires protection to avoid side reactions .
- Fluorinated Groups : Fluoromethyl substitution (CAS 1228581-12-1) introduces electronegativity, enhancing resistance to oxidative metabolism in drug candidates .
- Ester/Ketone Groups : The 2-oxoethyl (CAS 152537-04-7) and isopropoxy ester (1d, 73% yield) derivatives are pivotal in ester hydrolysis or nucleophilic additions .
Purity and Commercial Availability
- Most compounds, including the formylcyclopropyl variant, are available at ≥95% purity from suppliers like Enamine and PharmaBlock .
- Trifluoroacetic acid (TFA) salts of aminopropyl derivatives (e.g., CAS 115509-13-2) are common for improved solubility .
Key Research Findings
- Drug Discovery : Fluorinated tert-butyl azetidines (e.g., CAS 1228581-12-1) are prioritized in CNS drug development due to blood-brain barrier penetration .
- Synthetic Utility : The formyl group in this compound facilitates rapid diversification, as demonstrated in kinase inhibitor synthesis .
- Stability : Boc-protected azetidines exhibit superior shelf-life compared to their unprotected counterparts, critical for long-term storage .
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